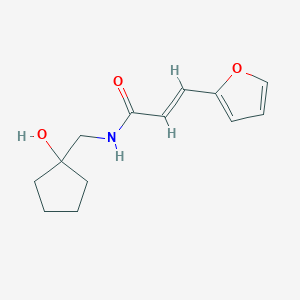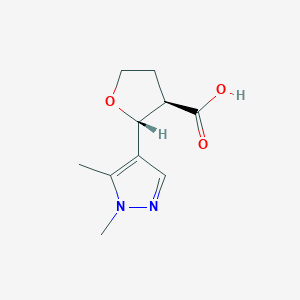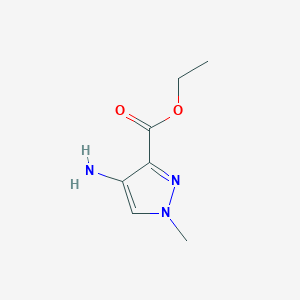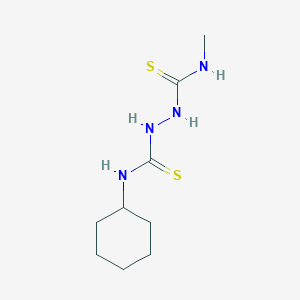
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Difluorocyclohexyl GABA, and it is a GABA (gamma-aminobutyric acid) derivative. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves the enhancement of GABA receptor activity. GABA receptors are responsible for the inhibition of neurotransmitter release in the central nervous system. This compound enhances the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of GABA receptors, which leads to an increase in the inhibitory effects of GABA. Additionally, this compound has also been shown to have anxiolytic effects, which could potentially lead to the development of new drugs for the treatment of anxiety disorders.
実験室実験の利点と制限
One of the advantages of using Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate in lab experiments is its potential to enhance GABA receptor activity. This could potentially lead to the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research and development of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate. One potential direction is the development of new drugs for the treatment of neurological disorders. This compound has shown potential in enhancing GABA receptor activity, which could lead to the development of new drugs for the treatment of epilepsy, anxiety disorders, and other neurological disorders. Another potential direction is the development of new lead compounds for the development of new drugs in the field of medicinal chemistry.
In conclusion, Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a promising compound that has shown potential in various scientific research applications. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs. Further research and development in this field could lead to significant advancements in the treatment of various diseases and disorders.
合成法
The synthesis of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4,4-difluorocyclohexanone, which is then converted to 4,4-difluorocyclohexylamine. The next step involves the reaction of 4,4-difluorocyclohexylamine with ethyl 3-bromo-3-oxopropanoate to yield Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate.
科学的研究の応用
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to enhance GABA receptor activity, which could potentially lead to the development of new drugs for the treatment of various neurological disorders. Additionally, this compound has also shown potential in the field of medicinal chemistry, where it could be used as a lead compound for the development of new drugs.
特性
IUPAC Name |
ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-2-16-10(15)7-9(14)8-3-5-11(12,13)6-4-8/h8-9H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDPVDFWEFOMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCC(CC1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)



![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)
![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)



![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)
